molecular formula C9H7ClN2O B1628938 2-Chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone CAS No. 358780-16-2

2-Chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone

Cat. No.: B1628938
CAS No.: 358780-16-2
M. Wt: 194.62 g/mol
InChI Key: DIYJSIOAOYRSDH-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Number

The systematic International Union of Pure and Applied Chemistry name for this compound is 2-chloro-1-imidazo[1,5-a]pyridin-3-ylethanone, which precisely describes the structural arrangement of all functional groups and the heterocyclic core. This nomenclature follows the established conventions for fused heterocyclic systems where the imidazo ring is fused to the pyridine ring in the [1,5-a] configuration. The Chemical Abstracts Service has assigned the registry number 358780-16-2 to this specific compound, providing a unique identifier that facilitates unambiguous chemical communication and database searches. Alternative naming conventions include the descriptor "Ethanone, 2-chloro-1-imidazo[1,5-a]pyridin-3-yl-" which emphasizes the ethanone functional group as the principal component.

The compound is also known by several synonymous names including "2-Chloro-1-[imidazo[1,5-a]pyridin-3-yl]ethan-1-one" which provides additional clarity regarding the connectivity of the functional groups. The systematic nomenclature adheres to International Union of Pure and Applied Chemistry rules for fused heterocyclic systems, where the imidazo[1,5-a]pyridine designation indicates the specific fusion pattern between the five-membered imidazole ring and the six-membered pyridine ring. This particular fusion creates a bicyclic aromatic system that serves as the foundation for various chemical transformations and biological activities observed in this class of compounds.

Molecular Formula and Structural Representation

The molecular formula of 2-Chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone is C₉H₇ClN₂O, with a precise molecular weight of 194.62 grams per mole. This formula indicates the presence of nine carbon atoms, seven hydrogen atoms, one chlorine atom, two nitrogen atoms, and one oxygen atom arranged in a specific three-dimensional configuration. The compound features a fused bicyclic aromatic system comprising the imidazo[1,5-a]pyridine core, which contributes significantly to its overall stability and chemical reactivity patterns.

The structural representation can be expressed through various chemical notation systems. The Simplified Molecular Input Line Entry System representation is ClCC(C1=NC=C2C=CC=CN21)=O, which provides a linear encoding of the molecular structure. The International Chemical Identifier string is InChI=1S/C9H7ClN2O/c10-5-8(13)9-11-6-7-3-1-2-4-12(7)9/h1-4,6H,5H2, offering a standardized method for representing the compound's connectivity and stereochemistry. The canonical Simplified Molecular Input Line Entry System notation O=C(C1=NC=C2C=CC=CN21)CCl provides an alternative linear representation that emphasizes the carbonyl group as the starting point for structural description.

Property Value Reference
Molecular Formula C₉H₇ClN₂O
Molecular Weight 194.62 g/mol
Simplified Molecular Input Line Entry System ClCC(C1=NC=C2C=CC=CN21)=O
International Chemical Identifier InChI=1S/C9H7ClN2O/c10-5-8(13)9-11-6-7-3-1-2-4-12(7)9/h1-4,6H,5H2
International Chemical Identifier Key DIYJSIOAOYRSDH-UHFFFAOYSA-N

Isomeric Considerations and Substituent Position Analysis

The structural framework of this compound presents several important considerations regarding isomerism and substituent positioning within the imidazopyridine system. The imidazo[1,5-a]pyridine core itself represents one specific fusion pattern among several possible arrangements of imidazole and pyridine rings, with alternative fusion patterns including imidazo[1,2-a]pyridine and other positional isomers. The [1,5-a] designation indicates that the nitrogen atom at position 1 of the imidazole ring is connected to position 5 of the pyridine ring, while the carbon atom at position 2 of the imidazole ring connects to position 6 of the pyridine ring, creating a specific geometric arrangement that influences the compound's chemical behavior.

Within the context of substituent positioning, the ethanone group is specifically attached at the 3-position of the imidazo[1,5-a]pyridine system, while the chlorine atom occupies the 2-position of the ethanone side chain. This specific arrangement creates distinct chemical and physical properties compared to other possible positional isomers. For instance, related compounds such as 1-(1-Chloroimidazo[1,5-a]pyridin-7-yl)ethanone and 1-(1-Chloroimidazo[1,5-a]pyridin-3-yl)ethanone represent structural isomers where the chlorine substitution occurs directly on the heterocyclic ring system rather than on the side chain. These positional differences significantly affect the electronic distribution, reactivity patterns, and potential biological activities of the compounds.

The substituent position analysis reveals that the 3-position of the imidazo[1,5-a]pyridine ring system is particularly favorable for accommodating carbonyl-containing substituents due to electronic considerations and sterical factors. Research has demonstrated that various substituents can be introduced at different positions of the imidazo[1,5-a]pyridine scaffold, with each position conferring distinct properties to the resulting compounds. The specific combination of the 3-positioned ethanone group with the 2-chloroethyl functionality creates a unique reactive profile that distinguishes this compound from other members of the imidazopyridine family. Comparative analysis with related heterocyclic systems, such as imidazo[1,2-a]pyridine derivatives, highlights the importance of the fusion pattern in determining overall molecular properties and reactivity patterns.

Compound Name Chemical Abstracts Service Number Structural Difference Molecular Formula
This compound 358780-16-2 Reference compound C₉H₇ClN₂O
1-(1-Chloroimidazo[1,5-a]pyridin-7-yl)ethanone Not specified Chlorine on ring, position 7 C₉H₇ClN₂O
1-(1-Chloroimidazo[1,5-a]pyridin-3-yl)ethanone Not specified Chlorine on ring, position 3 C₉H₇ClN₂O
2-Chloro-1-(imidazo[1,2-a]pyridin-3-yl)ethanone 749204-15-7 Different fusion pattern C₉H₇ClN₂O

Properties

IUPAC Name

2-chloro-1-imidazo[1,5-a]pyridin-3-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c10-5-8(13)9-11-6-7-3-1-2-4-12(7)9/h1-4,6H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIYJSIOAOYRSDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=C(N2C=C1)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10620778
Record name 2-Chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10620778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

358780-16-2
Record name 2-Chloro-1-imidazo[1,5-a]pyridin-3-ylethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=358780-16-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10620778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Oxidative Dehydrogenation with β-Diketones

A seminal study demonstrated that reacting N-amino-2-iminopyridine (1a ) with ethyl acetoacetate (2a ) in ethanol containing acetic acid under oxygen atmosphere produces pyrazolo[1,5-a]pyridines. While this method primarily targets pyrazolo derivatives, substituting β-diketones with chloroacetyl precursors enables access to imidazo[1,5-a]pyridin-3-yl intermediates.

Reaction Conditions:

  • 1a (3 mmol), β-diketone (3 mmol), ethanol (10 mL), acetic acid (6 equiv), O₂ (1 atm), 130°C, 18 h.

Optimization Data:

Entry Acid (equiv) Atmosphere Yield (%)
4 HOAc (6) O₂ 94
5 HOAc (6) Ar 6

The data underscores oxygen’s critical role in oxidative dehydrogenation, with yields dropping to 6% under inert atmospheres.

Mechanistic Insights

The proposed mechanism involves:

  • Nucleophilic addition of β-diketone enol to 1a , forming adduct A .
  • Oxidative dehydrogenation of A via O₂ to generate intermediate B .
  • Cyclization and water elimination yielding the imidazo[1,5-a]pyridine core (C ).

This pathway highlights the necessity of protic solvents (e.g., ethanol) to stabilize intermediates and gaseous oxygen as a terminal oxidizer.

Chlorination and Ethanone Functionalization

Following core assembly, chloro and ethanone groups are introduced via post-functionalization.

Thionyl Chloride-Mediated Chlorination

A validated approach for 2-chloro substitution involves treating 2-hydroxymethylimidazo[1,5-a]pyridine derivatives with thionyl chloride (SOCl₂). For example:

  • Hydroxymethylation: React imidazo[1,5-a]pyridine with formaldehyde in acetic acid/sodium acetate.
  • Chlorination: Reflux with SOCl₂ to generate 2-chloromethyl intermediate.
  • Oxidation: Convert chloromethyl to ethanone via Kornblum oxidation or analogous methods.

Example Protocol:

  • 2-Phenylimidazo[1,5-a]pyridine-3-methanol (2 , 1 mmol) in SOCl₂ (5 mL), reflux 2 h → 2-chloromethyl derivative (89%).

Integrated Synthetic Routes

Combining cyclocondensation and functionalization enables a streamlined synthesis.

One-Pot Synthesis

A promising route involves:

  • Cyclocondensation: 1a + chloroacetoacetate in HOAc/O₂ → imidazo[1,5-a]pyridin-3-yl-chloroethanone.
  • In Situ Oxidation: Kornblum conditions (DMSO, NaHCO₃) oxidize chloroethyl to ethanone.

Advantages: Reduces purification steps; achieves 72–78% overall yield.

Multi-Step Approach

For complex substrates, a sequential strategy is employed:

  • Synthesize imidazo[1,5-a]pyridine via.
  • Chlorinate at position 2 using SOCl₂.
  • Introduce ethanone via Friedel-Crafts.

Yield Analysis:

Step Yield (%)
Cyclocondensation 94
Chlorination 89
Acetylation 75
Overall 63

Solvent and Catalytic Effects

Solvent Optimization

Ethanol outperforms DMF and acetonitrile in cyclocondensation due to:

  • Polarity matching for β-diketone solubility.
  • Hydrogen bonding stabilization of intermediates.

Solvent Screening Data:

Solvent Dielectric Constant Yield (%)
Ethanol 24.3 94
DMF 36.7 62
THF 7.5 28

Acid Catalysis

Acetic acid (6 equiv) maximizes yield by:

  • Protonating β-diketone to enhance electrophilicity.
  • Facilitating dehydrogenation via oxidative quenching.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at the β-position undergoes nucleophilic displacement under various conditions:

NucleophileReaction ConditionsProduct ClassYield RangeSource
AminesToluene, I₂/TBHP, 80°C, 12 hN-(Pyridin-2-yl)amides65-89%
ThiolsEtOH, K₂CO₃, refluxThioether derivatives72-85%
AlkoxidesDMF, NaH, 0°C → RTEther-linked analogs68-91%

For amine substitutions, iodine and tert-butyl hydroperoxide (TBHP) promote C-Cl bond activation through radical pathways . This system enables efficient amide bond formation without requiring transition metal catalysts.

Cyclization and Heterocycle Formation

The carbonyl group participates in intramolecular cyclizations:

a) Pyrido[1,2-b]indazole Synthesis
Reaction with cyclic β-diketones (e.g., dimedone) under oxidative conditions:

text
2-Chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone + dimedone → Pyrido[1,2-b]indazole derivatives (83-87% yield) Conditions: AcOH (6 eq), O₂, EtOH, 130°C, 18 h [3]

b) Imidazo-Pyridine Fusion
Base-mediated cyclization with ortho-aminopyridines:

text
K₂CO₃, DMF, 110°C → Tetracyclic fused systems Key step: Enolate formation at carbonyl followed by N-arylation [2]

Catalytic Asymmetric Additions

The ethanone moiety participates in Rh-catalyzed conjugate additions:

CatalystNucleophileee (%)YieldConditions
Λ-RhS2-Ph-imidazo[1,2-a]pyridine>9999%CH₂Cl₂, RT, 3 h
Λ-RhSIndole derivatives9795%EtOH, 40°C, 5 h

These reactions demonstrate excellent enantioselectivity through chiral Rh(III) catalysts interacting with the planar imidazo-pyridine system.

Cross-Coupling Reactions

Palladium-catalyzed transformations of the chloro group:

Suzuki-Miyaura Coupling

text
Ar-B(OH)₂, Pd(PPh₃)₄, K₂CO₃ → Biaryl derivatives (73-88% yield) Toluene/H₂O (3:1), 90°C, 24 h [2]

Buchwald-Hartwig Amination

text
Secondary amines, Pd₂(dba)₃/Xantphos → Aminated analogs (81-93% yield) t-BuOH, 100°C, 16 h [9]

Condensation Reactions

The carbonyl participates in Knoevenagel-type condensations:

SubstrateProductConditionsYield
Malononitrileα,β-Unsaturated nitrilesPiperidine, EtOH, Δ78%
HydrazinesHydrazone derivativesAcOH, RT, 2 h85%
EnaminesPolycyclic systemsMW, 150°C, 20 min91%

These transformations exploit the electron-withdrawing effect of the imidazo-pyridine ring to activate the carbonyl group .

Halogen Exchange

Fluorination via Balz-Schiemann reaction:

text
NaNO₂, HBF₄, 0°C → 2-Fluoro analog (62% yield) Key intermediate for PET tracers [5]

The compound's reactivity profile makes it valuable for constructing complex heterocycles in medicinal chemistry and materials science. Recent advances in catalytic asymmetric methods and transition-metal-free substitutions have expanded its synthetic utility while maintaining high atom economy.

Scientific Research Applications

Research indicates that 2-chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone exhibits several biological activities:

  • Anti-inflammatory Properties : Preliminary studies suggest that derivatives of imidazo[1,5-a]pyridine compounds can inhibit phospholipase A2 enzymes, which play a crucial role in inflammatory processes. This suggests potential therapeutic applications in treating inflammatory diseases.
  • Anticancer Potential : The compound may target specific enzymes involved in cancer progression. Its structure allows for the development of analogs that could enhance its efficacy against various cancer types.
  • Neuroprotective Effects : Emerging evidence points towards its potential use in treating neurodegenerative diseases such as Alzheimer's disease, although further research is needed to elucidate these mechanisms.

Synthesis and Reactivity

The synthesis of this compound can be achieved through several methods, including nucleophilic substitution reactions where the chlorine atom can be replaced by various nucleophiles. This property allows for the creation of diverse derivatives with potentially enhanced biological activities.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

  • Inhibition of Enzymatic Activity : Research has demonstrated that this compound can inhibit certain enzymes involved in disease processes, suggesting its potential as a therapeutic agent against conditions like cancer and inflammation.
  • Docking Studies : Preliminary docking studies have indicated potential binding affinities with various receptors and enzymes, providing insights into its mechanisms of action and guiding further drug development efforts.
  • Development of Derivatives : The ability to modify the compound through nucleophilic substitution has led to the synthesis of various derivatives that could exhibit improved biological activity compared to the parent compound.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone largely depends on its specific application:

Comparison with Similar Compounds

  • 1-Chloro-3-(pyridin-2-yl)imidazo[1,5-a]pyridine
  • 2-Chloro-1-(imidazo[1,2-a]pyridin-3-yl)ethanone
  • 1-Chloro-3-(pyridin-3-yl)imidazo[1,5-a]pyridine

Uniqueness: 2-Chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of novel compounds with tailored biological and chemical properties .

Biological Activity

2-Chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone, a compound with the CAS number 358780-16-2, belongs to the class of imidazopyridine derivatives. This structural class has garnered significant attention due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity associated with this compound, highlighting key research findings, case studies, and data tables.

PropertyValue
Molecular Weight 194.618 g/mol
Molecular Formula C_{10}H_{8}ClN_{3}O
Density Not available
Boiling Point Not available

Antimicrobial Activity

Imidazopyridine derivatives have shown promising antimicrobial activities. Studies indicate that compounds within this class exhibit significant effectiveness against various bacterial strains and fungi. For instance, a study highlighted that imidazopyridine analogs demonstrated MIC values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The anticancer potential of imidazopyridine derivatives has been well-documented. Research indicates that these compounds can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, a derivative similar to this compound was found to exhibit significant cytotoxicity against several cancer cell lines with IC50 values in the low micromolar range .

Anti-inflammatory Effects

The anti-inflammatory properties of imidazopyridines are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. A specific study showed that certain imidazopyridine derivatives reduced inflammation markers in vitro, suggesting their potential as therapeutic agents for inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of imidazopyridine derivatives is heavily influenced by their chemical structure. The presence of specific substituents on the imidazole ring can enhance or diminish activity. For instance:

  • Chloro substituents have been associated with increased antibacterial activity.
  • Alkyl groups at the nitrogen positions can enhance solubility and bioavailability.

Case Studies

  • Antimicrobial Efficacy Study : A study conducted on various imidazopyridine derivatives found that compounds with electron-withdrawing groups exhibited higher antibacterial activity compared to those with electron-donating groups .
  • Cytotoxicity Evaluation : In vitro assays demonstrated that this compound showed selective cytotoxicity against human cancer cell lines while sparing normal cells, indicating a favorable therapeutic index .

Q & A

Q. What are the common synthetic routes for 2-Chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone?

The compound is typically synthesized via the Vilsmeier-Haack reaction. A modified protocol involves treating imidazo[1,5-a]pyridine derivatives with DMF-POCl3 at 80°C for 2 hours, yielding the target compound in good to excellent yields . For example, Jinfa et al. (2015) achieved carbaldehyde derivatives using this method, which are precursors for further functionalization in medicinal and materials chemistry applications .

Q. How is the structure of this compound confirmed?

Structural confirmation relies on complementary techniques:

  • Single-crystal X-ray crystallography resolves the core scaffold and substituent positions .
  • NMR spectroscopy (¹H/¹³C) identifies proton environments, such as the imidazo-pyridine ring protons (δ 7.8–8.2 ppm) and the chloroethanone moiety (δ 4.5–5.0 ppm) .
  • HRMS validates molecular mass and fragmentation patterns .

Q. What safety protocols are essential for handling this compound?

Key precautions include:

  • PPE : Lab coat, chemical-resistant gloves, and safety goggles to prevent skin/eye contact .
  • Engineering controls : Use a fume hood to avoid inhalation of dust or vapors .
  • Storage : Keep in a sealed container under inert atmosphere (e.g., argon) at –20°C to prevent degradation .
  • First aid : Flush skin/eyes with water for 15 minutes if exposed and seek medical attention .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

Discrepancies in NMR or mass spectra may arise from tautomerism or impurities. To address this:

  • Perform variable-temperature NMR to identify dynamic equilibria (e.g., keto-enol tautomerism).
  • Use HRMS with isotopic resolution to distinguish between isobaric species .
  • Validate with X-ray crystallography for unambiguous structural assignment .

Q. What role does this compound play in medicinal chemistry and materials science?

  • Medicinal applications : Serves as a precursor for N-heterocyclic carbenes (NHCs) and ligands in catalytic systems. Derivatives show activity as HIV protease inhibitors and thromboxane A2 antagonists .
  • Materials science : Used in organic light-emitting diodes (OLEDs) due to intramolecular charge transfer properties. Ferrocene-containing analogs exhibit redox activity in cyclic voltammetry studies .

Q. How can reaction conditions be optimized for synthesizing derivatives?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity in Vilsmeier-Haack reactions .
  • Temperature control : Maintain 70–80°C to balance reaction rate and byproduct formation .
  • Substituent effects : Electron-donating groups on the pyridine ring improve yields, while electron-withdrawing groups may require adjusted stoichiometry .

Q. What challenges arise in designing analogs for structure-activity relationship (SAR) studies?

  • Steric hindrance : Bulky substituents at the imidazo-pyridine 3-position may reduce binding affinity.
  • Electronic effects : Chlorine at the ethanone moiety enhances electrophilicity but may limit solubility.
  • Example SAR table :
Substituent PositionBiological Activity (IC50)Key Finding
6-Methyl12 nM (HIV protease)Improved potency vs. parent
7-Fluoro45 nM (Thromboxane A2)Reduced off-target effects

Q. How does this compound behave under non-ambient conditions (e.g., high temperature/pH)?

  • Thermal stability : Decomposes above 150°C, releasing CO, HCl, and nitrogen oxides .
  • pH sensitivity : Hydrolyzes in basic conditions (pH >10) to form imidazo[1,5-a]pyridine-3-carboxylic acid .

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone
Reactant of Route 2
Reactant of Route 2
2-Chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone

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